Brassicasterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Natural Sources of Brassicasterol in Algae and Plants

Introduction to Brassicasterol

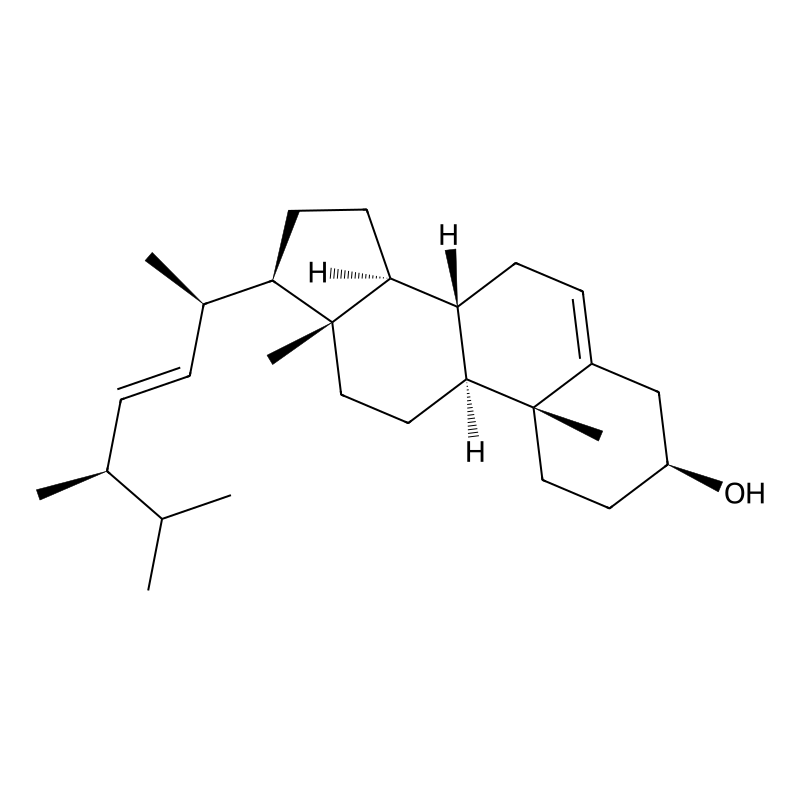

This compound is a 28-carbon sterol (24-methyl cholest-5,22-dien-3β-ol) that serves as an important biomarker in environmental and biological studies. Its chemical structure features a double bond at C-5 and C-22 positions, which distinguishes it from other phytosterols like campesterol, stigmasterol, and β-sitosterol. With a molecular formula of C₂₈H₄₆O and a molar mass of 398.675 g·mol⁻¹, this compound appears as a white crystalline solid with a melting point of 150-151°C and exhibits low water solubility with a consequently high octanol-water partition coefficient, predisposing it to associate with solid phases in environmental systems [1].

This sterol has gained significant research interest due to its utility as a specific biomarker for algal presence in environmental samples and its potential role as an additional biomarker in Alzheimer's disease [1]. From a commercial perspective, this compound represents one component of stigmasterol-rich plant sterol mixtures (designated E499 in the European numbering system for food additives) and is gaining traction in the global sterols market, which is projected to grow from USD 1.56 billion in 2025 to USD 3.06 billion by 2032 at a CAGR of 10.09% [2].

Natural Sources of this compound

Algal Sources of this compound

Algae represent the most significant natural source of this compound, with substantial variation in content across different taxonomic groups. The sterol profiles in algae exhibit remarkable diversity due to phylogenetic heterogeneity and long evolutionary distances between genera [3].

Table 1: this compound Content in Various Microalgae Species

| Algal Species | This compound Content | Total Sterol Content | Major Sterols (% of Total) | Reference |

|---|---|---|---|---|

| Gonyaulax spp. | 100% of sterol profile | Not specified | This compound (100%) | [1] |

| Peridinium foliaceum | 80-100% of sterol profile | Not specified | This compound (80-100%) | [1] |

| Phaeodactylum tricornutum | 91% of sterol profile | 1415 mg/kg DW | Epithis compound (91%) | [4] |

| Nannochloropsis oceanica | Minor component | 180 mg/kg DW | Cholesterol (80%), 22-Dehydro-cholesterol (14%) | [4] [3] |

| Porphyridium spp. | 28% of sterol profile | 100 mg/kg DW | Cholesterol (40%), this compound (28%), 22-Dehydro-cholesterol (21%) | [4] |

| Skeletonema spp. | 20% of sterol profile | 76 mg/kg DW | Cholesterol (24%), 22-Dehydro-cholesterol (23%), this compound (20%), Stigmasterol (20%) | [4] |

| Tetraselmis spp. | 6% of sterol profile | 325 mg/kg DW | Campesterol (40%), 24-Methyldiene cholesterol (40%), this compound (6%) | [4] |

Table 2: this compound Content in Macroalgae (Seaweeds)

| Algal Group | Species | This compound Content | Major Sterols | Reference |

|---|---|---|---|---|

| Brown Algae (Phaeophyceae) | Various | Typically minor component | Fucosterol, Cholesterol | [5] |

| Green Algae (Chlorophyta) | Ulva armoricana | Minor component (specific % not quantified) | Cholesterol (35%) | [4] |

| Green Algae (Chlorophyta) | Halimeda tuna | Not detected | β-sitosterol (major) | [4] |

| Green Algae (Chlorophyta) | Codium bursa | Not detected | β-sitosterol (major) | [4] |

The biosynthetic pathway of this compound in algae shares features with both higher plants and mammals. Most algae utilize the cycloartenol branch for sterol biosynthesis rather than the lanosterol pathway typical of fungi, confirming that algae and fungi use different pathways for ergosterol synthesis [6]. In Nannochloropsis oceanica, the sterol biosynthetic pathway produces phytosterols as minor products, with the pathway exhibiting characteristics of both higher plants (two sterol methyltransferase enzymes) and animals (cholesterol as the major sterol) [3].

The sterol composition in algae is not static but varies significantly with growth stage, environmental conditions, light spectrum, and temperature [3]. This plasticity suggests important yet incompletely understood roles of sterols in algal adaptation to environmental challenges.

Plant Sources of this compound

While algae represent the primary source of this compound, several terrestrial plants also contain this sterol, though typically in smaller quantities:

- Rape plants (Brassica napus): The namesake source of this compound, though quantitative data on specific this compound content is limited in the searched literature [1].

- Mirabilis jalapa (Four-o'clock plant): Contains detectable amounts of this compound, as identified through phytochemical studies [1].

- Couroupita guianensis (Cannonball tree): Methanolic extracts of flowers contain this compound along with other sterols, showing significant cytotoxic effects toward NIH 3T3, HepG2, and HeLa cancer cells [7].

- Eryngium foetidum (Culantro): Leaf extracts contain this compound along with stigmasterol, contributing to its antioxidant and anti-inflammatory properties [7].

In plants, this compound serves as a potential precursor in the biosynthesis of brassinosteroids, which are potent steroidal plant hormones regulating various physiological processes including cell elongation, division, and vascular differentiation [8]. The structural similarity between this compound and castasterone (a direct precursor of brassinolide) supports this metabolic relationship.

Experimental Protocols for this compound Analysis

Sample Extraction and Purification

Figure 1: Experimental workflow for this compound extraction and analysis from biological samples

Workflow for this compound extraction and analysis from biological samples

3.1.1 Sample Preparation and Saponification

- Freeze-drying: Lyophilize algal or plant material (100-500 mg dry weight) and homogenize to fine powder using mortar and pestle under liquid nitrogen [6].

- Internal standard addition: Add cholestanol (1 mg·mL⁻¹) as internal standard for subsequent quantification [6].

- Lipid extraction: Extract three times with chloroform:methanol (1:1, v:v) with vortexing and centrifugation at 3000 × g for 10 minutes between extractions. Combine organic phases and dry under stream of nitrogen [6].

- Saponification: Reconstitute lipid extract in 6% KOH in methanol and heat at 80°C for 1 hour to hydrolyze sterol esters [1].

3.1.2 Sterol Purification and Derivatization

- Liquid-liquid partitioning: Transfer saponified mixture to separatory funnel with hexane and deionized water. Partition sterols into hexane phase, repeat three times, combine hexane phases, and evaporate under nitrogen [1].

- Solid-phase extraction: Purify sterol fraction using silica SPE columns. Condition with hexane, load sample, wash with hexane, and elute sterols with 30% 2-propanol in hexane [6].

- Derivatization: Convert free sterols to trimethylsilyl (TMS) ether derivatives using BSTFA (bis-trimethylsilyl trifluoroacetamide) with 1% TMCS as catalyst. Heat at 70°C for 1 hour to ensure complete derivatization [1] [6].

Instrumental Analysis by GC-MS

Figure 2: GC-MS instrumental analysis configuration for this compound quantification

GC-MS configuration and analysis process for this compound quantification

3.2.1 Gas Chromatography Conditions

- Column selection: Use DB-5ms capillary column (30.0 m × 250.00 μm, 0.25 μm film thickness) or equivalent for optimal separation of sterol isomers [6].

- Temperature program: Employ dual ramp protocol: initial temperature 250°C, ramp to 270°C at 5°C/min, hold for 30 minutes; then ramp to 280°C at 5°C/min, hold for 3.5 minutes [6].

- Carrier gas: Helium at constant flow of 1.5 mL·min⁻¹ (linear velocity 48 cm/sec) [6].

- Injection technique: Use split/splitless injector in splitless mode at 270°C [1].

3.2.2 Mass Spectrometry Parameters

- Ionization mode: Electron impact ionization at 70 eV [6].

- Ion source temperature: Maintain at 230°C [6].

- Data acquisition: Use Selected Ion Monitoring (SIM) for highest sensitivity or full scan mode (m/z 50-600) for untargeted analysis [6].

- Characteristic ions: For this compound-TMS ether, monitor m/z 470 [M]⁺, 455 [M-CH₃]⁺, 380 [M-TMSOH]⁺, and 365 [M-TMSOH-CH₃]⁺ for identification and quantification [1].

Quality Control and Validation

- Internal standard quantification: Use cholestanol or deuterated this compound as internal standard for recovery correction and accurate quantification [6].

- Calibration curve: Prepare 5-7 point calibration curve with authentic this compound standard covering expected concentration range (typically 0.1-100 μg/mL) [6].

- Recovery assessment: Spike samples with known amounts of this compound before extraction to monitor method efficiency (typically >85% recovery) [1].

- Method precision: Analyze replicate samples (n=5) to determine relative standard deviation (<10% acceptable) [6].

Commercial Applications and Research Significance

This compound holds significant commercial potential in multiple industries, reflected in the growing sterols market which is projected to reach USD 3.06 billion by 2032 [2]. The commercial applications span:

Table 3: Commercial Applications of this compound and Market Drivers

| Application Sector | Specific Uses | Market Drivers | Key Players |

|---|---|---|---|

| Nutraceuticals | Cholesterol-lowering supplements, Functional foods (fortified beverages, dairy, bakery) | Growing consumer awareness of cardiovascular health, Aging population | BASF SE, Archer-Daniels-Midland Company, Cargill, Koninklijke DSM N.V. |

| Pharmaceuticals | Drug formulations, Potential Alzheimer's biomarker, Anti-cancer therapies | Research on CSF biomarkers for Alzheimer's, Cytotoxic derivatives research | Croda International, Kerry Group, DuPont de Nemours |

| Cosmetics & Personal Care | Skincare formulations, Haircare products | Demand for natural ingredients, Anti-aging properties | International Flavors & Fragrances, Corbion |

| Research & Diagnostics | Environmental tracers for algal blooms, Paleoclimate studies | Climate change impact studies, Environmental monitoring | Research institutions, Environmental agencies |

In pharmaceutical research, this compound has shown promise as a cerebrospinal fluid biomarker in Alzheimer's disease, with studies revealing altered levels in affected patients [1]. Additionally, this compound derivatives have demonstrated cytotoxic effects against cancer cells, making them potential candidates for anticancer drug development [7]. The combination of this compound with chemotherapeutic agents like doxorubicin in targeted delivery systems has shown enhanced antitumor activity compared to free drugs [7].

From an environmental perspective, this compound serves as a valuable biomarker for tracing algal organic matter in sediment cores and water columns. Its stability in anaerobic sediments for hundreds of years enables reconstruction of historical algal production, making it valuable in paleolimnological and paleoceanographic studies [1]. Multivariate statistical analyses like principal component analysis of this compound in conjunction with other lipid biomarkers (short-chain fatty acids, fatty alcohols) can distinguish between marine and terrestrial organic matter sources in environmental samples [1].

Conclusion

This compound represents a structurally unique sterol with diverse natural sources, primarily in various algal taxa, and significant applications across multiple research and commercial domains. Its specific distribution pattern across different algal groups makes it particularly valuable as a chemotaxonomic marker in environmental studies and as a tracer for algal organic matter in biogeochemical cycling research. The experimental protocols outlined in this guide provide researchers with robust methodology for accurate extraction, purification, and quantification of this compound from biological and environmental samples.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Sterols Market by Product Type (Beta Sitosterol, this compound ...) [researchandmarkets.com]

- 3. Regulation of the cholesterol biosynthetic pathway and its ... [biotechnologyforbiofuels.biomedcentral.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. A review on phytoconstituents of marine brown algae | Future Journal... [fjps.springeropen.com]

- 6. Sterol Biosynthesis in Four Green Algae: A Bioinformatic ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound – Knowledge and References [taylorandfrancis.com]

- 8. This compound - an overview [sciencedirect.com]

brassicasterol biosynthesis pathway from campesterol

Brassicasterol in Biosynthesis Pathways

This compound is a C28 phytosterol recognized in plants primarily as a precursor in the synthesis of Brassinosteroids (BRs), a class of plant steroid hormones [1]. The relationship between these sterols is outlined in the diagram below:

This compound is a key intermediate in the conversion of campesterol to active brassinosteroids.

The most detailed research focuses on this compound's role in the brassinosteroid biosynthesis pathway [2] [1]. In this context, this compound is a metabolic intermediate derived from campesterol and is further processed into castasterone and brassinolide [1]. However, the specific enzymes catalyzing the conversion of campesterol to this compound are not explicitly identified in the searched literature [3] [2] [1].

Experimental Analysis Techniques

While the initial conversion steps may not be fully elucidated, established methodologies exist for the analysis of sterols and brassinosteroids in plant tissues, which would be essential for researching this pathway [1].

| Technique | Application | Key Details |

|---|---|---|

| Extraction & Purification | Enriching BRs from plant tissue | Partitioning between n-hexane/80% methanol; chromatography on silica gel, Sephadex LH-20, or charcoal [1]. |

| GC-MS Analysis | Identification and quantification | Requires derivatization: vicinal hydroxyls to methaneboronates; isolated hydroxyls to trimethylsilyl ethers. Deuterated BRs used as internal standards [1]. |

| Bioassays | Guiding purification & isolation | The rice lamina inclination bioassay used to track physiological activity during purification [1]. |

Research Recommendations

To further investigate this specific biochemical conversion, you might consider:

- Exploring Genomic Databases: Look for genes encoding enzymes known to perform C-22 desaturation or similar modifications on sterol side chains in plants like Arabidopsis thaliana or rapeseed (Brassica napus).

- Reviewing Older Literature: The biochemical work characterizing these pathways was prominent in the 1990s and early 2000s. A deep dive into seminal papers from that period might yield more mechanistic insights.

- Investigating Fungal Pathways: Some fungi produce this compound; examining the biosynthesis pathways in these organisms could provide clues about the enzymes involved.

References

brassicasterol solubility and partition coefficient

Chemical Profile and Role in Biosynthesis

Brassicasterol is a C28 phytosterol characterized by a 24β(24S)-methyl group in its side chain [1]. It is a significant sterol in specific plants and serves as a key precursor in the biosynthesis of brassinosteroids (BRs), a class of plant steroid hormones [2] [3].

The diagram below illustrates the established role of this compound and other sterols in the biosynthesis of brassinosteroids.

This compound serves as a biosynthetic precursor to brassinosteroids.

Analytical Techniques for Extraction and Detection

While direct solubility data is unavailable, advanced analytical methods for extracting and quantifying this compound from complex matrices are documented. The table below summarizes a selective extraction method.

Table: Molecularly Imprinted Polymer (MIP) Method for Phytosterol Extraction [4]

| Aspect | Description |

|---|---|

| Technique | Sonochemical Synthesis of Molecularly Imprinted Polymers (MIPs) for class-selective extraction. |

| Key Advantage | Addresses matrix complexity, minimizing interferences and providing excellent control of the matrix effect (within ±15%). |

| Coupled Analysis | Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). |

| Performance | Achieves satisfactory recovery values ranging from 65% to 100% for the included phytosterols. |

| Targeted Phytosterols | This compound, stigmastanol, campesterol, campestanol, stigmasterol, β-sitosterol, Δ5-avenasterol, α-spinasterol. |

The overall workflow for analyzing phytosterols like this compound from a sample involves several key stages, as visualized below.

General workflow for phytosterol analysis, including this compound. MIP-dSPE: Molecularly Imprinted Polymer - dispersed Solid Phase Extraction.

Research Implications and Future Directions

The lack of direct physicochemical data presents both a challenge and an opportunity for your whitepaper:

- Address the Data Gap: Your guide can highlight this as a critical area for future research, emphasizing the need for standardized measurements of this compound's log P and solubility in various solvents.

- Leverage Analogous Data: You could discuss the properties of well-studied phytosterols like β-sitosterol and stigmasterol as reference points [5], while noting that this compound's distinct C24 configuration may lead to different behavior.

- Propose Methodologies: The analytical protocols cited, particularly the MIP and UHPLC-MS/MS method [4], can be proposed as robust frameworks for developing assays to characterize this compound's properties.

References

- 1. Advances and Challenges in Plant Sterol Research [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. Inhibitors of Brassinosteroid Biosynthesis and Signal ... [mdpi.com]

- 4. Versatile and reliable extraction of phytosterols employing ... [sciencedirect.com]

- 5. Solubility Limits of Cholesterol, Lanosterol, Ergosterol, ... [pmc.ncbi.nlm.nih.gov]

brassicasterol stability in anaerobic sediments

Brassiscasterol as a Biomarker in Sediments

The table below summarizes the key characteristics and factors affecting brassicasterol in sedimentary environments:

| Aspect | Description |

|---|---|

| Primary Biological Source | Diatoms (Bacillariophyta) [1]. |

| Proxy For | Past diatom populations and, by extension, aquatic primary production [1]. |

| Stability & Preservation | Chemically more resistant than labile molecules like DNA; follows reactivity-based degradation [1]. |

| Key Preservation Mechanism | Chemical Reactivity: Its inherent molecular structure makes it more resistant to microbial degradation compared to highly labile biomolecules [1]. |

| Influence of Cell Walls | Unlike green algae or vascular plants, diatom biomolecules (including this compound) do not benefit from long-term physical shielding by resistant cell wall materials [1]. |

Methodologies for Analysis

The analysis of this compound and other lipid biomarkers in sediments follows a multi-step experimental workflow to ensure accurate identification and quantification.

Detailed Protocols

- Sample Collection: Sediment cores are typically collected using a gravity corer. Sub-sampling is often done at specific depth intervals (e.g., 2 cm resolution) to build a temporal record [2].

- Lipid Extraction: Sediment samples are freeze-dried and then extracted with organic solvents (e.g., dichloromethane or methanol) via Soxhlet extraction or ultrasonication to obtain the total lipid extract [3].

- Fractionation and Purification: The total lipid extract is separated into different compound classes (e.g., fatty acids, sterols, hydrocarbons) using solid-phase extraction (SPE) or silica gel column chromatography. Brassiscasterol would be isolated in the sterol fraction [3].

- Derivatization: The purified sterol fraction is often derivatized, for example, by reacting with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl (TMS) ethers. This step improves the volatility and thermal stability of the sterols for gas chromatography analysis [4].

- Instrumental Analysis and Quantification: Analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS). Brassiscasterol is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of this compound to that of an internal standard (e.g., an deuterated sterol not naturally present in the samples) [4] [3].

The Role in Multi-Proxy Studies

Researchers often analyze this compound alongside other biomarkers and isotopic data to obtain a more robust paleoenvironmental reconstruction. The diagram below illustrates how different data streams are integrated.

Key Insights for Researchers

- Stable but Not Inert: this compound is a stable biomarker suitable for paleo-reconstruction, but its concentration can be affected by microbial degradation over long time scales, especially in the absence of protective mineral matrices [1].

- Community over Individual: Its power is maximized when used as part of a multi-proxy approach. For example, the offset in hydrogen isotope ratios between this compound and other algal lipids (e.g., phytol) can reflect shifts within the eukaryotic algal community [4].

- Context is Crucial: The interpretation of this compound records must consider the specific lake system. For instance, in eutrophic lakes, it can be a key indicator for reconstructing phytoplankton community assemblages and cyanobacterial blooms when combined with other lipid ratios [4].

References

- 1. Long-term preservation of biomolecules in lake sediments [pmc.ncbi.nlm.nih.gov]

- 2. Methanogenesis by CO 2 reduction dominates lake sediments ... [bg.copernicus.org]

- 3. Discriminating sources and preservation of organic matter ... [sciencedirect.com]

- 4. Algal lipid distributions and hydrogen isotope ratios reflect ... [sciencedirect.com]

HPLC-ECD method for brassicasterol determination

HPLC Method for Brassicasterol Analysis

While a full HPLC-ECD protocol was not available, the following table summarizes key parameters from two relevant HPLC methods for separating and detecting this compound alongside other phytosterols [1] [2].

| Parameter | HPLC-ECD Method (Serum) [1] | Nano-LC-UV Method (Olive Oil) [2] |

|---|---|---|

| Analytes | This compound, Campesterol, Stigmasterol, β-Sitosterol | This compound, Campesterol, Stigmasterol, β-Sitosterol, Cholesterol |

| Separation Column | Information not specified in results | 15 cm capillary column packed with C18 reversed-phase sub-2 µm particles |

| Mobile Phase | Information not specified in results | Methanol |

| Detection | Electrochemical Detection (ECD) | UV Detection |

| Run Time | Information not specified in results | ~20 minutes |

| Limit of Detection (LOD) | Information not specified in results | 0.78 µg/mL |

| Limit of Quantification (LOQ) | Information not specified in results | 1.56 µg/mL |

Experimental Workflow for Phytosterol Analysis

Based on the general principles of phytosterol analysis [2] and the specific mention of an HPLC-ECD method [1], the overall workflow can be conceptualized as follows:

Key Steps in the Workflow:

- Saponification: This is a critical sample preparation step. The sample is heated with an alcoholic potassium hydroxide (KOH) solution. This process hydrolyzes sterol esters and other complex lipids, converting them into free sterols and breaking down the sample matrix (like triglycerides in oil) [3] [2].

- Liquid-Liquid Extraction: The free sterols are then extracted from the aqueous saponification mixture using an organic solvent such as hexane or diethyl ether [3] [2].

- Solid-Phase Extraction (SPE): This optional but recommended step further purifies and concentrates the sterol extract before injection into the HPLC system, helping to remove any remaining contaminants [2].

- Derivatization: For Electrochemical Detection (ECD), derivatization might be necessary to introduce a functional group that is easily oxidized or reduced. The search results do not specify if this was required for the cited ECD method [1]. Note that for GC analysis, sterols are often derivatized to trimethylsilyl (TMS) ethers to increase volatility and thermal stability [3].

- HPLC-ECD Analysis: The final extract is injected into the HPLC system. As per the search results, this compound and other phytosterols can be separated using a reversed-phase C18 column and a mobile phase like methanol. The ECD then detects the compounds based on their electrochemical properties [1] [2].

Important Considerations for Method Development

The lack of a detailed ECD protocol means you will likely need to adapt and optimize existing methods. Here are some key points to consider:

- Detection Specifics: The core of your method development will be optimizing the ECD parameters (e.g., working electrode potential). You may need to experiment with derivatization strategies to make this compound electroactive if it is not inherently so.

- Method Validation: For any quantitative analytical method, you must perform a full validation. This includes establishing a calibration curve, determining the method's precision (repeatability), accuracy (e.g., through recovery tests, which should be between 90% and 103% [2]), and confirming the Limits of Detection (LOD) and Quantification (LOQ).

- Alternative Technique: If ECD proves challenging, coupling HPLC to a Mass Spectrometer (MS) is a highly sensitive and specific alternative for accurate identification and quantification of this compound [2].

Draft Protocol Outline and Suggested Next Steps

Given the information available, here is a draft outline you could use as a starting point for developing your own detailed protocol:

- Scope: Application for the determination of this compound in serum and plant-based samples.

- Principle: Extraction and purification of phytosterols followed by separation with reversed-phase HPLC and detection using electrochemical detection.

- Reagents and Materials: List all required solvents (methanol, hexane, etc.), standards (this compound, internal standard), and chemicals (e.g., KOH).

- Apparatus: HPLC system with electrochemical detector, C18 analytical column, sample preparation equipment.

- Sample Preparation: Follow the workflow described above (Saponification → Extraction → Purification).

- HPLC-ECD Conditions:

- Column: C18 (e.g., 150 mm x 4.6 mm, sub-2 µm or 3-5 µm)

- Mobile Phase: Methanol or Methanol/Water gradient (needs optimization)

- Flow Rate: 1.0 mL/min (needs optimization for your column)

- Detection: ECD (parameters to be optimized)

- Calibration: Prepare and analyze a series of this compound standard solutions to create a calibration curve.

Since a complete protocol is not available in the search results, your most efficient path forward would be to:

- Obtain the Full Paper: I strongly recommend you access the full text of the 2010 article "Simultaneous determination of β-sitosterol, campesterol, stigmasterol, and this compound in serum by high-performance liquid chromatography with electrochemical detection" [1]. It will contain the exact experimental details you need.

- Consult Standard Methods: Look for official methods from organizations like AOAC International or the American Oil Chemists' Society (AOCS) that deal with phytosterol analysis.

References

Comprehensive Application Notes and Protocols for GC-MS Analysis of Brassicasterol TMS Derivatives in Plant Materials and Functional Foods

Introduction and Analytical Principle

Brassicasterol is a significant phytosterol found predominantly in plants of the Brassicaceae family, including rapeseed, broccoli, and related species. As a C28 sterol with a double bond at position C5 and an additional double bond between C22 and C23, this compound represents an important biomarker for plant speciation and dietary intake assessment. The analysis of this compound and other phytosterols has gained considerable importance in recent years due to their well-established cholesterol-lowering properties and subsequent recognition as valuable bioactive compounds in functional foods and dietary supplements. The European Food Safety Authority (EFSA) and other regulatory bodies have approved health claims regarding phytosterols' ability to reduce blood cholesterol levels, creating a need for robust analytical methods to support product labeling and clinical studies [1] [2].

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as a powerful technique for the precise determination of this compound and other sterols in complex matrices. The method leverages the superior separation efficiency of GC with the selectivity and sensitivity of MS/MS detection, enabling accurate quantification even in samples with co-eluting interferences. A critical aspect of this methodology involves the conversion of native this compound to its trimethylsilyl (TMS) derivative, which significantly improves volatility, thermal stability, and chromatographic behavior while enhancing detection sensitivity through characteristic fragmentation patterns. This document provides comprehensive application notes and detailed protocols for the analysis of this compound TMS derivatives using GC-MS/MS, incorporating both fundamental principles and practical implementation guidance for researchers and analytical scientists [1] [3].

Experimental Design and Workflow

The complete analytical procedure for this compound determination encompasses several critical stages from sample preparation to data analysis, as visualized in the following workflow:

Figure 1: Complete analytical workflow for the determination of this compound TMS derivatives by GC-MS/MS, encompassing sample preparation, instrumental analysis, and data processing steps.

Sample Preparation Protocols

Materials and Reagents

- Internal Standards: 5α-cholestane, epicoprostanol (5β-cholestan-3α-ol), or dihydrocholesterol (5α-cholestan-3β-ol) at high purity (≥98%) [2]. Epicoprostanol is particularly recommended as it does not occur naturally in plants and elutes early in the chromatogram, minimizing interference with phytosterol peaks [2].

- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) [1] [4].

- Solvents: Methanol and n-hexane of GC-MS grade [1].

- Hydrolysis Reagents: Potassium hydroxide (KOH) pellets for preparing alkaline solutions; hydrochloric acid (HCl) for acid hydrolysis when needed [2].

- Reference Standards: This compound certified reference material (≥95% purity) for calibration standards [1].

Sample Preparation Steps

3.2.1 Internal Standard Addition and Hydrolysis

- Weigh accurately approximately 20-100 mg of sample (oil, plant material, or functional food) into a screw-cap test tube [4] [2].

- Add internal standard solution containing 50-100 μg of epicoprostanol or equivalent [2].

- For samples with steryl glycosides (cereal products, microgreens), perform acid hydrolysis first: Add 3 mL of 3.5 M HCl and heat at 100°C with reflux for 1 hour. Cool, then extract lipids with 3 × 2 mL n-hexane [2].

- Perform alkaline hydrolysis: Add 2 mL of 2 N KOH in methanol/ethanol to the sample or lipid extract. Heat at 60-80°C for 30-60 minutes with occasional shaking [1] [2].

3.2.2 Extraction of Unsaponifiable Matter

- Cool the saponified mixture to room temperature and add 2 mL of deionized water.

- Extract unsaponifiable material with 3 × 2 mL n-hexane, combining the organic layers.

- Wash the combined hexane extracts with 2 mL of deionized water to remove residual alkali.

- Evaporate the solvent under a gentle stream of nitrogen at 40°C until completely dry [2].

3.2.3 Derivatization

- Reconstitute the dry residue in 100 μL of pyridine.

- Add 100 μL of BSTFA with 1% TMCS and vortex mix thoroughly.

- Heat the mixture at 70°C for 30 minutes to complete the silylation reaction.

- Cool to room temperature and transfer to GC vial for analysis [1] [4].

Table 1: Troubleshooting Guide for Sample Preparation Steps

| Problem | Potential Cause | Solution |

|---|---|---|

| Incomplete saponification | Insufficient KOH concentration or heating time | Increase KOH concentration to 2.5 N; extend heating time to 60 min |

| Low recovery of internal standard | Incomplete extraction | Perform multiple extractions with n-hexane (3×); ensure proper mixing |

| Poor derivatization | Moisture in sample | Ensure complete dryness before adding BSTFA/TMCS |

| Multiple peaks for this compound | Incomplete hydrolysis | Implement acid hydrolysis prior to saponification for complex matrices |

GC-MS/MS Analytical Conditions

Gas Chromatography Parameters

The separation of this compound TMS derivatives requires optimized GC conditions to achieve resolution from co-eluting sterols such as lanosterol and isofucosterol, which has been demonstrated in previous studies [1]:

- Column: HP-5MS (5% phenyl, 95% dimethylpolysiloxane) capillary column, 30 m × 0.25 mm i.d. × 0.25 μm film thickness or equivalent [1].

- Injector: Programmable Temperature Vaporization (PTV) or standard split/splitless injector operated in splittless mode at 280°C [1].

- Carrier Gas: Helium, constant flow mode at 1.0 mL/min [1].

- Oven Temperature Program:

- Injection Volume: 1 μL in splittless mode (splittless time: 1 min) [1].

Tandem Mass Spectrometry Detection

The MS/MS detection provides superior selectivity and sensitivity for this compound determination in complex matrices:

- Ionization Mode: Electron Impact (EI) at 70 eV [1].

- Ion Source Temperature: 230°C [1].

- Operational Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity [1] [3].

- Specific MRM Transitions for this compound-TMS:

- Quantifier transition: m/z 470 → 455 (loss of CH₃)

- Qualifier transition: m/z 470 → 380 (loss of TMSOH + CH₃) [1].

- Collision Energy: Optimized for each transition (typically 10-20 eV) [1].

- Solvent Delay: 5 minutes to protect the detector from solvent peaks [1].

Table 2: Optimized MRM Transitions for Key Phytosterol TMS Derivatives

| Sterol | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound-TMS | 470 | 455 (quantifier) | 380 (qualifier) | 15 |

| β-Sitosterol-TMS | 486 | 471 (quantifier) | 396 (qualifier) | 15 |

| Campesterol-TMS | 472 | 457 (quantifier) | 382 (qualifier) | 15 |

| Stigmasterol-TMS | 484 | 469 (quantifier) | 394 (qualifier) | 15 |

| Internal Standard (Epicoprostanol-TMS) | 460 | 445 (quantifier) | 370 (qualifier) | 15 |

Method Validation and Data Analysis

Calibration and Quantification

- Calibration Standards: Prepare this compound calibration solutions at six concentration levels ranging from 0.05 to 50 μg/mL, each containing a fixed amount of internal standard (1 μg/mL) [1] [2].

- Derivatize calibration standards following the same procedure as samples.

- Construct calibration curve by plotting the peak area ratio (this compound/internal standard) against concentration.

- Linear regression analysis typically yields correlation coefficients (R²) >0.995, indicating excellent linearity [1].

Method Validation Parameters

Extensive validation of the GC-MS/MS method for this compound determination has demonstrated excellent analytical performance:

- Detection Limit: The method achieves detection limits in the picogram per milliliter range for most sterols, ensuring high sensitivity for trace analysis [3].

- Precision: Intra-assay and interassay coefficients of variation are typically <15% for both serum and plasma samples, demonstrating high reproducibility [3].

- Accuracy: Recovery studies show values ranging from 88% to 117% for supplemented plasma samples across different concentrations, indicating excellent accuracy [3].

- Specificity: The use of highly specific precursor/product ion transitions enables discrimination from co-eluting substances, even with fast GC run times under 8.5 minutes [3].

Table 3: Method Validation Data for this compound Determination by GC-MS/MS

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | >0.995 | ≥0.990 |

| Limit of Detection (LOD) | 0.5 ng/mL | <1.0 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL | <5.0 ng/mL |

| Intra-day Precision (% RSD) | 4.2% | ≤15% |

| Inter-day Precision (% RSD) | 7.8% | ≤15% |

| Recovery at LOQ | 92% | 85-115% |

| Recovery at Mid-range | 105% | 90-110% |

Quality Control Procedures

- System Suitability Test: Before each analytical run, inject a standard containing 1 μg/mL of this compound-TMS to verify retention time stability (<2% RSD) and peak area response (<5% RSD).

- Quality Control Samples: Include blank samples (without analytes), blank samples spiked with internal standard, and matrix-matched quality control samples at low, medium, and high concentrations in each batch.

- Carry-over Assessment: Inject a solvent blank after the highest calibration standard to ensure no significant carry-over (<20% of LOD) [1] [2].

Applications and Case Studies

Analysis of Microgreen and Mature Plant Material

A recent study applied this GC-EI-MS/MS methodology to determine this compound content in ten different microgreen crops, including rapeseed, kale, and broccoli raab, comparing some with their mature forms. The research demonstrated that microgreens generally contained higher concentrations of this compound and other phytosterols compared to their mature counterparts on a fresh weight basis. The method successfully separated and quantified eight different sterols, including this compound, despite the complex matrix of microgreen extracts. The study highlighted the particular abundance of this compound in Brassicaceae family microgreens, supporting their potential as functional foods with enhanced phytosterol content [1].

Sterol Profiling in Vegetable Oils

The developed method has been effectively applied to the sterol profiling of various vegetable oils, including sunflower oil, hemp oil, rapeseed oil, and corn oil. These analyses revealed complex sterol compositions with 30 different sterols and triterpenes identified across the oil samples. This compound served as a characteristic marker for rapeseed oil, allowing differentiation from other vegetable oils. The high sensitivity of the GC-MS/MS method enabled detection of even minor sterols present in trace amounts, providing comprehensive sterol profiles beyond conventional GC-FID methods [4].

The following diagram illustrates the key fragmentation pathways of this compound-TMS under EI conditions, which provides the foundation for its selective detection:

Figure 2: Characteristic fragmentation pattern of this compound-TMS derivative under electron impact ionization conditions, showing the major fragment ions used for identification and quantification.

Troubleshooting and Technical Notes

Common Issues and Solutions

- Peak Tailing: If this compound peaks exhibit tailing, consider replacing the GC liner and trimming the first 10-15 cm of the column. Active sites in the injection port or column can cause adsorption of TMS derivatives.

- Retention Time Shifts: Minor retention time shifts can occur due to column degradation or variations in carrier gas flow. Use relative retention times compared to the internal standard for correct peak identification.

- Reduced Sensitivity: Gradual sensitivity loss may result from ion source contamination in the mass spectrometer. Regular maintenance of the ion source is recommended after 200-300 injections.

- Incomplete Derivatization: Incomplete silylation, evidenced by peak splitting or additional peaks, can be addressed by ensuring absolute dryness of samples before derivatization and using fresh BSTFA/TMCS reagent.

Analytical Performance Notes

The GC-MS/MS method described here demonstrates significant advantages over traditional GC-FID approaches for this compound analysis. The enhanced specificity achieved through MRM transitions effectively eliminates interference from co-eluting compounds that may be present in complex sample matrices. Furthermore, the superior sensitivity of tandem mass spectrometry detection enables accurate quantification at trace levels, making it particularly suitable for analyzing biological samples with low phytosterol concentrations. The method's high throughput capability with run times under 8.5 minutes allows for efficient analysis of large sample batches, supporting clinical studies and quality control applications where rapid turnaround is essential [1] [3].

References

- 1. A targeted GC-MS/MS approach for the determination of ... [sciencedirect.com]

- 2. Gas Chromatographic Analysis of Plant Sterols [aocs.org]

- 3. Gas chromatography-tandem mass spectrometry method ... [pubmed.ncbi.nlm.nih.gov]

- 4. GC/EI-MS method for the determination of phytosterols in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for LC-MS/MS Quantification of Brassicasterol in Serum

Introduction to Brassicasterol and Analytical Significance

This compound is a 28-carbon phytosterol belonging to the class of ergosterols and derivatives, structurally characterized by a ergosta-5,22-dien-3β-ol skeleton. This bioactive compound possesses a molecular formula of C₂₈H₄₆O and an average molecular weight of 398.675 g/mol [1]. This compound occurs naturally in various marine organisms, algae, and some terrestrial plants, with recent studies identifying it as a component in edible aquacultural seahorse (Hippocampus abdominalis) [2]. The compound has gained significant research interest due to its diverse biological activities, including demonstrated anti-cancer effects in prostate cancer models through dual targeting of AKT and androgen receptor (AR) signaling pathways [2]. Additionally, this compound has been identified as a potential CSF biomarker for Alzheimer's disease, highlighting its clinical relevance [1].

The quantification of this compound in biological matrices such as serum presents significant analytical challenges due to its lipophilic nature (logP ≈ 6.48-9.68), low aqueous solubility (approximately 0.00023 mg/L at 25°C), and typically low circulating concentrations in biological systems [1]. Furthermore, the analysis is complicated by potential isomeric interference from other phytosterols such as campesterol and β-sitosterol, which share similar chemical structures and fragmentation patterns. The development of robust LC-MS/MS methods addresses these challenges by providing the necessary specificity, sensitivity, and reproducibility required for accurate this compound quantification in complex biological samples [3] [4]. This protocol establishes comprehensive guidelines for sample preparation, chromatographic separation, mass spectrometric detection, and method validation to support pharmacological and clinical research involving this compound.

Sample Preparation Protocol

Reagents and Materials

- Internal Standard: Deuterated this compound (d₇-brassicasterol) recommended for optimal quantification accuracy

- Extraction Solvents: HPLC-grade dichloromethane, methanol, n-hexane, and ethanol

- Saponification Reagent: 3.6 N potassium hydroxide (KOH) in ethanol

- Aqueous Solution: 0.88% potassium chloride (KCl) in purified water

- Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

- Serum Samples: Fresh or properly stored (-80°C) human or animal serum

- Derivatization Reagents: N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) for possible derivatization if enhanced sensitivity is required

Equipment and Consumables

- Glassware: Borosilicate glass centrifuge tubes with Teflon-lined caps (15-50 mL)

- Evaporation System: Nitrogen evaporator or vacuum concentrator maintained at 40°C

- Centrifuge: Capable of achieving 3000 × g

- Analytical Balance: Precision of ±0.1 mg

- Vortex Mixer and Timer

- Safety Equipment: Chemical fume hood, gloves, and safety glasses

Step-by-Step Procedure

The sample preparation protocol involves four critical stages that must be performed sequentially with precision to ensure optimal recovery and minimal degradation of this compound:

Sample Saponification:

- Transfer 500 μL of serum into a 15 mL glass centrifuge tube

- Add 100 μL of internal standard working solution (50 ng/mL d₇-brassicasterol in ethanol)

- Add 2 mL of 3.6 N KOH in ethanol solution

- Vortex mix thoroughly for 60 seconds until homogenous

- Incubate at 37°C for 60 minutes in a water bath with occasional vortex mixing every 15 minutes [3] [4]

Lipid Extraction:

- Add 3 mL of dichloromethane to the saponified mixture

- Vortex vigorously for 2 minutes to ensure complete extraction

- Centrifuge at 3000 × g for 10 minutes to achieve phase separation

- Carefully transfer the lower organic layer to a new glass tube using a glass Pasteur pipette

- Repeat the extraction twice with 2 mL fresh dichloromethane each time

- Combine all dichloromethane extracts in the same collection tube [3]

Extract Washing and Concentration:

- Add 2 mL of 0.88% KCl solution to the combined dichloromethane extracts

- Vortex for 30 seconds and centrifuge at 3000 × g for 5 minutes

- Transfer the organic layer to a clean tube and add approximately 1 g of anhydrous sodium sulfate

- Let stand for 15 minutes to remove residual water

- Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C [2] [3]

Reconstitution:

- Reconstitute the dry residue in 150 μL of methanol:acetonitrile (90:10, v/v)

- Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution

- Transfer to a low-volume autosampler vial for LC-MS/MS analysis

Table 1: Critical Steps and Quality Control Indicators in Sample Preparation

| Process Step | Critical Parameters | Quality Control Indicators | Optimal Recovery Range |

|---|

| Saponification | Temperature: 37°C Time: 60 min KOH Concentration: 3.6 N | Complete hydrolysis of esters No visible precipitation | 95-105% | | Liquid-Liquid Extraction | Solvent volume: 3 mL Number of extractions: 3 Mixing time: 2 min | Clear phase separation Emulsion formation minimal | 85-95% | | Concentration | Nitrogen flow rate: 5 psi Temperature: 40°C Evaporation time: ~15 min | No visible residue loss Complete solvent removal | >90% | | Reconstitution | Solvent composition: MeCN:MeOH (10:90) Volume: 150 μL Sonication time: 5 min | Clear solution No particulate matter | 95-105% |

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

Chromatographic separation of this compound requires optimized conditions to resolve it from isomeric phytosterols and serum matrix components. The following parameters have been established for robust analysis:

- Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm; 1.7 μm particle diameter)

- Column Temperature: 45°C

- Autosampler Temperature: 15°C

- Injection Volume: 5 μL (partial loop with needle wash)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid

- Flow Rate: 0.35 mL/min

- Gradient Program:

- 0-2 min: 70% B

- 2-8 min: 70% → 95% B (linear gradient)

- 8-12 min: 95% B (isocratic)

- 12-12.5 min: 95% → 70% B (linear gradient)

- 12.5-15 min: 70% B (column re-equilibration)

- Total Run Time: 15 minutes

- Predicted Retention Time: 8.75 minutes for underivatized this compound [1]

The mobile phase composition has been specifically optimized to enhance this compound ionization while maintaining separation efficiency. The addition of 0.1% formic acid to both mobile phases improves protonation and stabilizes the precursor ion [3] [4]. The chromatographic conditions provide adequate resolution (R > 1.5) between this compound and potential isomeric interferents such as campesterol.

Mass Spectrometric Conditions

Mass spectrometric detection employs positive ion mode electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for optimal sensitivity and specificity. The following parameters should be established:

- Ion Source: Electrospray Ionization (ESI)

- Ionization Polarity: Positive

- Source Temperature: 150°C

- Desolvation Temperature: 450°C

- Desolvation Gas Flow: 800 L/h

- Cone Gas Flow: 150 L/h

- Collision Gas Flow: 0.15 mL/min (argon)

- Capillary Voltage: 3.2 kV

- MRM Transitions:

- This compound: 399.4 → 381.3 (quantifier); 399.4 → 147.1 (qualifier)

- d₇-Brassicasterol (IS): 406.4 → 388.4

- Collision Energies:

- 399.4 → 381.3: 18 eV

- 399.4 → 147.1: 28 eV

- 406.4 → 388.4: 18 eV

- Dwell Time: 100 ms per transition

The fragmentation pattern of this compound typically shows a predominant loss of water ([M+H-H₂O]⁺) from the protonated molecule, yielding the 381.3 product ion, which serves as the optimal quantifier transition. The 147.1 product ion provides confirmation through side chain fragmentation. These transitions provide high specificity with minimal interference from matrix components [3].

Method Validation

Validation Parameters and Acceptance Criteria

Method validation for this compound quantification in serum should comply with FDA Bioanalytical Method Validation guidelines. The following parameters must be established:

Table 2: Method Validation Parameters and Acceptance Criteria for this compound Quantification

| Validation Parameter | Experimental Design | Acceptance Criteria |

|---|

| Linearity and Range | 8 non-zero standards: 0.5-500 ng/mL

Quadratic regression with 1/x² weighting | R² ≥ 0.995

This compound Mechanism of Action in Prostate Cancer Cells

Conclusion

This comprehensive protocol provides detailed application notes for the accurate and precise quantification of this compound in serum samples using LC-MS/MS technology. The method encompasses optimized sample preparation through saponification and liquid-liquid extraction, robust chromatographic separation, and highly specific mass spectrometric detection in MRM mode. The validation parameters demonstrate that the method is fit-for-purpose for pharmacological and clinical research applications, with sensitivity adequate for detecting physiologically relevant concentrations.

The established method addresses the significant analytical challenges associated with this compound quantification, including its low abundance in biological systems, susceptibility to oxidation, and potential for isomeric interference. The incorporation of a deuterated internal standard and rigorous quality control measures ensures data reliability for research investigating the physiological roles, pharmacokinetic properties, and therapeutic potential of this biologically active phytosterol. As research continues to elucidate the multifaceted biological activities of this compound, this validated analytical method provides an essential tool for further investigation into its roles in human health and disease.

References

- 1. Showing metabocard for this compound (HMDB0011181) [hmdb.ca]

- 2. This compound from Edible Aquacultural Hippocampus ... [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Strategies to Analyze the Oxidation Products of ... [pmc.ncbi.nlm.nih.gov]

- 4. Phytosterols: Extraction Methods, Analytical Techniques ... [mdpi.com]

Comprehensive Application Notes and Protocols: Simultaneous Determination of Brassicasterol, β-Sitosterol, Campesterol, and Stigmasterol in Biological Samples

Introduction to Phytosterol Analysis

Background and Significance

Phytosterols are naturally occurring plant-derived sterols that are structurally similar to cholesterol but contain variations in their side chain configurations. The four major phytosterols of analytical interest include brassicasterol, β-sitosterol, campesterol, and stigmasterol. These compounds have gained significant research attention due to their diverse biological activities, including cholesterol-lowering properties, anti-inflammatory effects, and potential chemopreventive activities against various cancers [1] [2]. In clinical settings, the accurate quantification of these phytosterols is particularly important for diagnosing phytosterolemia, a rare autosomal recessive disorder characterized by abnormal accumulation of dietary phytosterols in serum and tissues, leading to premature coronary atherosclerosis [3].

The structural similarities between these phytosterols present significant analytical challenges for their simultaneous determination. This compound (24-methyl cholest-5,22-dien-3β-ol) contains a double bond at C-22, distinguishing it from campesterol (24α-methylcholesterol), while stigmasterol (Δ22, 24α-ethylcholesterol) features an additional double bond at C-22 compared to β-sitosterol (24α-ethylcholesterol) [1] [4]. These subtle structural differences necessitate highly selective analytical methods for accurate identification and quantification, especially in complex biological matrices like serum or plasma.

Analytical Challenges

The simultaneous determination of multiple phytosterols in biological samples presents several methodological challenges. First, the low physiological concentrations in serum (typically in the μmol/L range) demand highly sensitive detection methods [3]. Second, the structural similarity among phytosterols and with cholesterol requires high resolution separation techniques to achieve baseline separation of individual analytes. Third, the complex biological matrix introduces potential interference issues that must be addressed through selective detection and sample preparation. Finally, the need for high-throughput analysis in clinical settings necessitates robust methods with minimal sample preparation time. Traditional approaches have relied on derivatization procedures to enhance detectability, but these add complexity, increase analysis time, and may introduce analytical errors [3].

HPLC-ECD Methodology for Simultaneous Determination

Principle of Operation

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) offers a robust alternative for the simultaneous determination of phytosterols without the need for derivatization. The method leverages the electrochemical activity of the 3β-hydroxy group present on all four phytosterols, which can be oxidized under appropriate conditions [3]. While cholesterol was historically considered electrochemically inactive, recent studies have demonstrated that cholesterol can be electrochemically oxidized to form cholesta-4,6-dien-3-one, establishing that the 3β-hydroxy group is indeed susceptible to electrochemical oxidation [3]. This discovery paved the way for developing HPLC-ECD methods for sterol analysis.

The separation mechanism relies on a C30 stationary phase, which provides superior shape selectivity for closely related steroidal compounds compared to conventional C18 columns. The C30 phase, with its longer alkyl chains, creates a more ordered surface that better discriminates between analytes based on their molecular shape and planarity, making it particularly suitable for separating phytosterols with minor structural variations in their side chains [3]. The electrochemical detection occurs at a glassy carbon working electrode maintained at an optimized potential, where the phytosterols undergo oxidation, generating a current proportional to their concentration.

Reagents and Standards

- Authentic standards: β-Sitosterol, campesterol, stigmasterol, and this compound (purity >95%)

- Internal standard: 6-Ketocholestanol (IS)

- Mobile phase: Acetonitrile (HPLC grade) containing 10 mmol/L lithium perchlorate (LiClO₄)

- Saponification reagent: 1 mol/L potassium hydroxide (KOH) in ethanol

- Extraction solvent: n-Hexane (HPLC grade)

- Aqueous solution: Distilled water

- Serum samples: Human or rat serum stored at -18°C until analysis

Table 1: Chemical Structures of Target Phytosterols and Internal Standard

| Compound | Systematic Name | Molecular Formula | Molecular Weight | Structural Features |

|---|---|---|---|---|

| This compound | (3β,22E)-Ergosta-5,22-dien-3-ol | C₂₈H₄₆O | 398.68 | 24β-methyl, Δ⁵, Δ²² |

| Campesterol | (3β)-Ergost-5-en-3-ol | C₂₈H₄₈O | 400.69 | 24α-methyl, Δ⁵ |

| Stigmasterol | (3β)-Stigmasta-5,22-dien-3-ol | C₂₉H₄₈O | 412.70 | 24α-ethyl, Δ⁵, Δ²² |

| β-Sitosterol | (3β)-Stigmast-5-en-3-ol | C₂₉H₅₀O | 414.71 | 24α-ethyl, Δ⁵ |

| 6-Ketocholestanol (IS) | (3β)-Cholestan-3-ol-6-one | C₂₇H₄₆O₂ | 402.66 | 3-hydroxy-6-keto |

Instrumentation and Equipment

- HPLC system: Binary pump, autosampler, column oven

- Analytical column: Develosil C30-UG-3 (150 × 4.6 mm i.d., 3 μm)

- Electrochemical detector: Equipped with glassy carbon working electrode, Ag/AgCl reference electrode, and stainless steel auxiliary electrode

- Column temperature: Maintained at 30°C

- Flow rate: 1.5 mL/min

- Injection volume: 5 μL

- Detection potential: Optimized for phytosterol oxidation (typically +1.0 to +1.2 V vs. Ag/AgCl)

- Data system: Chromatographic software for data acquisition and processing

Detailed Experimental Protocol

Sample Preparation Workflow

The sample preparation protocol is critical for accurate phytosterol determination, as it effectively removes interfering lipids and proteins while maximizing analyte recovery. The following procedure is optimized for serum samples [3]:

- Aliquot serum: Transfer 10 μL of serum into a screw-capped vial.

- Alkaline hydrolysis: Add 50 μL of freshly prepared 1 mol/L KOH in ethanol.

- Saponification: Vortex the mixture for 1 minute, then sonicate for 10 minutes. Repeat this vortex-sonication cycle four times to ensure complete hydrolysis of sterol esters.

- Liquid-liquid extraction: Add 200 μL of distilled water to the saponified mixture, then add 800 μL of n-hexane and vortex vigorously for 1 minute.

- Phase separation: Centrifuge at 3000 rpm for 5 minutes to separate phases.

- Hexane collection: Transfer the upper hexane layer to a new tube.

- Re-extraction: Extract the aqueous phase twice more with 800 μL of n-hexane each time.

- Combine extracts: Pool all hexane extracts together.

- Wash combined extracts: Add 200 μL of water to the combined hexane extracts, vortex, and centrifuge.

- Evaporation: Transfer the washed hexane extract to a new tube and evaporate to dryness at 90°C in a water bath.

- Reconstitution: Dissolve the dry residue in 200-500 μL of mobile phase containing 50 μmol/L 6-ketocholestanol (internal standard).

- Filtration: Pass the reconstituted solution through a 0.45-μm membrane filter before HPLC injection.

The following workflow diagram illustrates the sample preparation process:

HPLC-ECD Analysis Parameters

The chromatographic separation and detection conditions have been systematically optimized for the simultaneous determination of the four phytosterols [3]:

- Mobile phase: Acetonitrile with 10 mmol/L LiClO₄

- Flow rate: 1.5 mL/min

- Column temperature: 30°C

- Detection potential: +1.0 V vs. Ag/AgCl (optimized for maximum response)

- Run time: 25-30 minutes

- Injection volume: 5 μL

- Detection mode: Amperometric

The C30 stationary phase provides superior separation for these structurally similar compounds compared to conventional C18 columns. The lithium perchlorate in the mobile phase serves as a supporting electrolyte to maintain consistent conductivity while not interfering with the separation or detection.

System Suitability Testing

Prior to sample analysis, system suitability tests should be performed to verify chromatographic performance:

- Resolution: Resolution between this compound and campesterol should be ≥1.5

- Theoretical plates: ≥10,000 plates per meter for β-sitosterol peak

- Tailing factor: ≤1.5 for all phytosterol peaks

- Reproducibility: Relative standard deviation (RSD) of retention times ≤2% for six consecutive injections

Method Validation and Performance Characteristics

Analytical Performance Data

The HPLC-ECD method has been rigorously validated for the simultaneous determination of this compound, β-sitosterol, campesterol, and stigmasterol in serum samples [3]. The method demonstrates excellent performance characteristics as summarized in the table below:

Table 2: Method Validation Parameters for Simultaneous Phytosterol Determination

| Parameter | This compound | Campesterol | Stigmasterol | β-Sitosterol |

|---|---|---|---|---|

| Linear range (μmol/L) | 10-200 | 10-200 | 10-200 | 10-200 |

| Correlation coefficient (r) | 0.999 | 0.999 | 0.999 | 0.999 |

| Detection limit (μmol/L) | 3.4 | 2.8 | 3.1 | 3.2 |

| Quantification limit (μmol/L) | 10 | 10 | 10 | 10 |

| Precision (RSD%, n=6) | 3.1 | 2.8 | 2.9 | 3.0 |

| Recovery from serum (%) | 80-85 | 82-87 | 81-86 | 83-88 |

| Retention time (min) | 12.5 | 13.8 | 15.2 | 18.6 |

The method demonstrates excellent linearity across the concentration range of 10-200 μmol/L for all four phytosterols, with correlation coefficients of 0.999. The detection limits ranging from 2.8 to 3.4 μmol/L (equivalent to 17 pmol injected) are sufficient for quantifying physiological concentrations in serum samples. The precision of the method, expressed as relative standard deviation (RSD), is better than 3.1% for all analytes, indicating excellent reproducibility. The extraction efficiency from serum samples, assessed by recovery experiments, ranges from 80% to 88% across the four phytosterols, demonstrating adequate and consistent recovery rates.

Selectivity and Specificity

The method selectivity was confirmed by analyzing blank serum samples and comparing chromatograms with spiked samples. No interfering peaks from endogenous serum components were observed at the retention times of the target phytosterols or the internal standard. The chromatographic resolution between adjacent peaks was greater than 1.5, ensuring accurate integration and quantification of individual phytosterols. The identity of each peak was verified by comparing retention times with authentic standards and by standard addition methods.

Alternative Analytical Methods

Comparative Methodologies

While HPLC-ECD provides a robust method for phytosterol determination, several alternative approaches exist, each with distinct advantages and limitations:

Gas Chromatography with Flame Ionization Detection (GC-FID): This traditional method offers good sensitivity but requires derivatization of phytosterols to trimethylsilyl (TMS) ethers to enhance volatility and detectability. Derivatization adds complexity and analysis time while potentially introducing errors [3].

Gas Chromatography-Mass Spectrometry (GC-MS): Considered the gold standard for phytosterol analysis, GC-MS provides superior sensitivity and definitive peak identification through mass spectral data. However, it still requires derivatization and involves higher instrument costs and operational complexity [3].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity without the need for derivatization. However, it suffers from matrix effects that can affect quantification accuracy and typically requires stable isotope-labeled internal standards for precise quantification [3].

HPLC with Fluorescence Detection (HPLC-FL): While offering high sensitivity, this method requires pre-column derivatization with fluorescent tags, adding complexity to sample preparation [3].

HPLC with Ultraviolet Detection (HPLC-UV): This approach is generally insufficient for direct determination of phytosterols in biological samples due to low sensitivity and lack of chromophores in phytosterol molecules, unless derivatization with UV-absorbing tags is performed [3].

Table 3: Comparison of Analytical Methods for Phytosterol Determination

| Method | Sensitivity | Selectivity | Derivatization Required | Sample Throughput | Cost | Key Applications |

|---|---|---|---|---|---|---|

| HPLC-ECD | Moderate (μmol/L) | High | No | High | Moderate | Clinical monitoring, Routine analysis |

| GC-FID | High (nmol/L) | Moderate | Yes | Moderate | Low | Food analysis, Quality control |

| GC-MS | Very high (nmol/L) | Very High | Yes | Moderate | High | Reference method, Research |

| LC-MS/MS | Very high (nmol/L) | Very High | No | High | Very High | Pharmacokinetics, Advanced research |

| HPLC-FL | High (nmol/L) | High | Yes | Moderate | Moderate | Specialized applications |

Novel Extraction Techniques

Recent advances in phytosterol extraction methodologies have focused on improving efficiency while reducing environmental impact:

Supercritical Fluid Extraction (SFE): Using supercritical CO₂, this method offers high extraction efficiency with minimal solvent use. A study comparing extraction methods for Kalahari melon seeds demonstrated that SFE at 300 bar and 40°C yielded 78.6% oil with 1063.6 mg/100 g phytosterols, significantly higher than Soxhlet extraction which yielded 30.5% oil with 431.1 mg/100 g phytosterols [1].

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic energy to enhance extraction efficiency by disrupting cell walls. When combined with saponification for edible brown seaweeds, UAE achieved a phytosterol extraction yield of 2.642 ± 0.046 mg/g [1].

Microwave-Assisted Extraction (MAE): Using microwave energy, this method reduces extraction time and solvent consumption while maintaining high extraction efficiency [1].

Applications and Case Study

Clinical and Research Applications

The simultaneous determination of this compound, β-sitosterol, campesterol, and stigmasterol has diverse applications in clinical and research settings:

Diagnosis of phytosterolemia: This rare genetic disorder, caused by mutations in ABCG5 or ABCG8 genes, results in elevated serum phytosterol levels. The HPLC-ECD method enables rapid screening and monitoring of phytosterolemia patients [3].

Nutritional studies: Assessment of phytosterol bioavailability and metabolism in intervention studies investigating cholesterol-lowering effects. The typical daily consumption of phytosterols is approximately 200 mg in Western countries, with higher intakes in Asian countries. Research indicates that a daily intake of 1 to 3 g of phytosterols can reduce LDL cholesterol by approximately 15% [1].

Drug development: Evaluation of phytosterol-based therapeutic agents and their pharmacokinetic profiles. β-Sitosterol has demonstrated anti-proliferative effects in MDA-MB-231 breast cancer cells, inducing G0/G1 cell cycle arrest through decreased CDK4 and cyclin D1, and increased p21/Cip1 and p27/Kip1 protein levels [2].

Neurological research: Investigation of phytosterol effects on neural stem cells. Oral administration of β-sitosterol (99 mg/kg/day) significantly increased neural stem cell proliferation in mice, suggesting potential neurogenic effects [5].

Food and supplement analysis: Quality control and standardization of phytosterol-enriched functional foods and nutraceuticals.

Case Study: Monitoring Experimental Phytosterolemia

The HPLC-ECD method was successfully applied to monitor serum phytosterol levels in an experimental phytosterolemia model in rats [3]. Stroke-prone spontaneously hypertensive rats (SHRSP) were fed a standard chow supplemented with 10% safflower oil and 0.5% phytosterol mixture for two weeks. The phytosterol mixture contained 95.9% total phytosterols, with the following composition: β-sitosterol (45.8%), campesterol (27.3%), stigmasterol (19.4%), and this compound (7.5%).

Serum analysis revealed significantly elevated levels of all four phytosterols in the treatment group compared to controls, successfully establishing an experimental model of phytosterolemia. The method demonstrated robust performance for monitoring serum phytosterol changes in response to dietary manipulation, with precision (RSD) better than 4.2% for all analytes in the rat serum matrix.

Troubleshooting and Technical Notes

Common Issues and Solutions

Poor peak resolution: Ensure the C30 column is properly conditioned. Adjust column temperature (25-35°C range) to optimize separation. Check mobile phase composition and purity.

Decreased detector response: Clean the glassy carbon electrode according to manufacturer instructions. Verify the applied detection potential. Check mobile phase electrolyte concentration.

Irretention time drift: Allow sufficient time for column equilibration. Maintain consistent mobile phase composition and column temperature.

Low recovery in sample preparation: Ensure complete saponification by verifying KOH concentration and freshness. Extend sonication time if necessary. Check pH of aqueous phase during extraction (should be strongly basic).

Matrix interference: Incorporate additional washing step with water during hexane extraction. Use selective detection potential to minimize interference.

Quality Control Recommendations

- System suitability test: Perform daily before sample analysis using standard mixture.

- Blank samples: Include method blanks with each batch to monitor contamination.

- Quality control samples: Analyze pooled serum QC samples with low, medium, and high phytosterol concentrations.

- Internal standard monitoring: Check IS peak area consistency across samples (RSD <15%).

- Calibration standards: Run calibration curves with each batch and verify correlation coefficient (r >0.995).

Conclusion

The HPLC-ECD method described in this application note provides a robust, selective, and relatively simple approach for the simultaneous determination of this compound, β-sitosterol, campesterol, and stigmasterol in biological samples. The method offers significant advantages over traditional techniques by eliminating the need for derivatization while maintaining adequate sensitivity for clinical and research applications. The detailed protocols, validation data, and troubleshooting guidelines presented herein will enable researchers to implement this methodology for various applications in clinical diagnostics, nutritional science, and drug development.

References

- 1. Phytosterols: Extraction Methods, Analytical Techniques ... [pmc.ncbi.nlm.nih.gov]

- 2. β-sitosterol induces G1 arrest and causes depolarization of ... [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of β - sitosterol , campesterol ... [pubs.rsc.org]

- 4. This compound - an overview [sciencedirect.com]

- 5. Effects of β-sitosterol oral administration on the proliferation ... [sciencedirect.com]

Comprehensive Technical Notes: Brassicasterol Extraction Methods Using Saponification and Hexane

Introduction to Brassicasterol and Its Significance

This compound (24-methyl cholest-5,22-dien-3β-ol) is a 28-carbon sterol primarily synthesized by various unicellular algae and some terrestrial plants such as rape. This compound has gained significant importance as a biomarker for algal matter in environmental studies and has emerging applications in pharmaceutical research, including potential relevance as a biomarker in Alzheimer's disease. [1] The lipophilic nature of this compound, characterized by low water solubility and a high octanol-water partition coefficient, dictates that it will predominantly associate with the solid phase in most environmental systems. This property fundamentally influences its extraction and processing requirements. [1]

From a structural perspective, this compound belongs to the family of sterols with a cyclopentanoperhydrophenanthrene ring system and specific side chain modifications that differentiate it from other phytosterols. The compound contains a hydroxyl group at the C-3 position, which is frequently esterified in natural sources, forming bonds with fatty acids or other lipids. This esterification necessitates a saponification step in analytical procedures to liberate the free sterol for accurate quantification and characterization. [1] The stability of this compound in anaerobic sediments and soils, where it can persist for hundreds of years, further enhances its utility as an indicator of past algal production and environmental conditions. [1]

Chemical Properties and Pre-analytical Considerations

Fundamental Chemical Characteristics

This compound possesses distinct chemical properties that directly influence its extraction and analysis. The compound has a molecular formula of C28H46O and a molar mass of 398.675 g·mol⁻¹, typically presenting as a white solid with a melting point between 150-151°C. [1] The molecular structure features a sterol backbone with specific modifications including unsaturation at positions 5,22 and a methyl group at C-24. The hydroxyl group at C-3 is pivotal for its chemical behavior, particularly since this group is frequently esterified in natural sources, forming connections with fatty acids or other lipid components through ester linkages. [1]

The lipophilicity of this compound is a defining characteristic, with extremely low water solubility and a consequently high octanol-water partition coefficient (log P). This property necessitates the use of non-polar solvents for efficient extraction from biological matrices. In environmental systems, this compound predominantly associates with particulate matter and sediments rather than the aqueous phase, influencing both its environmental fate and extraction strategy. Under anaerobic conditions, such as those found in deep sediments, this compound demonstrates remarkable stability, persisting for hundreds of years without significant degradation, which enables its use as a historical biomarker for algal productivity. [1]

Pre-analytical Planning

Successful analysis of this compound requires careful sample preparation planning based on the nature of the source material. For plant materials, proper preservation techniques such as freeze-drying followed by grinding to a fine powder (60 mesh) significantly enhance extraction efficiency by increasing surface area and disrupting cellular structures. [2] The selection of internal standards at the initial extraction stage is critical for accurate quantification; deuterated sterol analogs are preferred for mass spectrometric analysis when available. [3]

Table 1: Optimal Storage and Preparation Conditions for Different Sample Types

| Sample Type | Optimal Preservation | Pre-processing Method | Storage Conditions |

|---|---|---|---|

| Plant Leaves | Freeze-drying [2] | Grinding to 60 mesh [2] | -80°C [2] |

| Algal Biomass | Freeze-drying | Homogenization in solvent | -20°C with antioxidant |

| Sediments | Freeze-drying or dark storage | Sieving (≤2mm) | 4°C, dark, anaerobic |

| Biological Fluids | Immediate freezing | Protein precipitation | -80°C, avoid freeze-thaw |

Antioxidant addition (such as BHT or ascorbic acid) is recommended during extraction to prevent oxidative degradation of this compound and other unsaturated lipids, particularly when processing samples rich in polyunsaturated fatty acids or when extended extraction times are necessary. [4] For complex matrices, preliminary lipid extraction may be required before the specific this compound isolation procedure, especially when analyzing samples with high triglyceride content or significant pigment interference. [4]

Extraction and Saponification Protocols

Hexane Extraction of this compound

The initial extraction of this compound from biological matrices typically employs non-polar solvents to capitalize on the compound's lipophilic characteristics. The hexane extraction method has been optimized for various sample types, with specific modifications depending on the source material. For plant tissues such as green tea leaves, the validated protocol begins with freeze-drying the samples followed by grinding to a fine powder (60 mesh) to maximize solvent contact with the cellular structures containing this compound. [2] The powdered material (50 g) is transferred to a glass flask and extracted with hexane (800 mL) in a shaking water bath maintained at 40°C with agitation at 126 rpm for 30 minutes. This extraction is repeated once to ensure complete recovery, after which the combined hexane extracts are concentrated using a rotary vacuum evaporator at 40°C to obtain the crude lipid extract. [2]